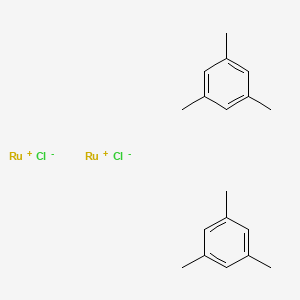
Dichloro(mesitylene)ruthenium(II) dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dichloro(mesitylene)ruthenium(II) dimer, also known as bis[dichloro(mesityl)ruthenium], is a coordination compound with the formula [RuCl2(mesitylene)]2. This compound features a ruthenium metal center coordinated to mesitylene (1,3,5-trimethylbenzene) and chloride ligands. It is a yellow to brown crystalline solid that is used primarily as a catalyst in various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions: Dichloro(mesitylene)ruthenium(II) dimer is typically synthesized by reacting mesitylene with ruthenium trichloride hydrate in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with scaling adjustments. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions: Dichloro(mesitylene)ruthenium(II) dimer undergoes various types of reactions, including:
Oxidation: It can be oxidized to higher oxidation states of ruthenium.
Reduction: The compound can be reduced to form lower oxidation state species.
Substitution: Ligands such as chloride can be substituted with other ligands like phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen or peroxides.
Reduction: Reducing agents like hydrogen gas or hydrides are used.
Substitution: Reactions are typically carried out in organic solvents like dichloromethane or toluene, under inert atmosphere.
Major Products:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium species.
Substitution: Ruthenium complexes with new ligands replacing chloride.
科学的研究の応用
Dichloro(mesitylene)ruthenium(II) dimer is widely used in scientific research due to its catalytic properties. Some key applications include:
作用機序
The mechanism by which dichloro(mesitylene)ruthenium(II) dimer exerts its effects involves the coordination of the ruthenium center to substrates, facilitating various chemical transformations. The mesitylene ligand stabilizes the ruthenium center, while the chloride ligands can be substituted to activate the metal center for catalysis. The compound often adopts a pseudo-octahedral “piano-stool” structure, which is crucial for its catalytic activity .
類似化合物との比較
- Dichloro(p-cymene)ruthenium(II) dimer
- Dichloro(hexamethylbenzene)ruthenium(II) dimer
- Benzeneruthenium(II) chloride dimer
- Pentamethylcyclopentadienylrhodium(III) chloride dimer
- Pentamethylcyclopentadienyliridium(III) chloride dimer
Comparison: Dichloro(mesitylene)ruthenium(II) dimer is unique due to its mesitylene ligand, which provides steric bulk and electronic properties that influence its reactivity and stability. Compared to similar compounds, it offers distinct advantages in specific catalytic applications, particularly in asymmetric hydrogenation and transfer hydrogenation reactions .
特性
CAS番号 |
52462-31-4 |
|---|---|
分子式 |
C18H24Cl4Ru2 |
分子量 |
584.3 g/mol |
IUPAC名 |
dichlororuthenium;1,3,5-trimethylbenzene |
InChI |
InChI=1S/2C9H12.4ClH.2Ru/c2*1-7-4-8(2)6-9(3)5-7;;;;;;/h2*4-6H,1-3H3;4*1H;;/q;;;;;;2*+2/p-4 |
InChIキー |
BURZEBAWJUANFF-UHFFFAOYSA-J |
SMILES |
CC1=CC(=CC(=C1)C)C.CC1=CC(=CC(=C1)C)C.[Cl-].[Cl-].[Ru+].[Ru+] |
正規SMILES |
CC1=CC(=CC(=C1)C)C.CC1=CC(=CC(=C1)C)C.Cl[Ru]Cl.Cl[Ru]Cl |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















